molecular formula C26H31INOP B14371387 [4-(Diethylamino)-4-oxobutyl](triphenyl)phosphanium iodide CAS No. 93824-71-6

[4-(Diethylamino)-4-oxobutyl](triphenyl)phosphanium iodide

Cat. No.: B14371387
CAS No.: 93824-71-6
M. Wt: 531.4 g/mol
InChI Key: VOROVVDIRVFBEH-UHFFFAOYSA-M
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Description

4-(Diethylamino)-4-oxobutylphosphanium iodide is a phosphonium salt that has garnered interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a phosphonium center bonded to a triphenyl group and a 4-(diethylamino)-4-oxobutyl group, with iodide as the counterion. The presence of the phosphonium group imparts distinct chemical properties, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-4-oxobutylphosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 4-(diethylamino)-4-oxobutyl iodide under mild conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 4-(Diethylamino)-4-oxobutylphosphanium iodide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-4-oxobutylphosphanium iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4-(Diethylamino)-4-oxobutylphosphanium iodide is used as a reagent in organic synthesis. It is particularly useful in Wittig reactions, where it acts as a ylide precursor for the formation of alkenes from carbonyl compounds .

Biology

In biological research, this compound is used as a probe for studying phosphonium ion transport across cell membranes. Its unique structure allows it to interact with biological membranes, making it a valuable tool for investigating membrane dynamics .

Medicine

Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery .

Industry

In the industrial sector, this compound is used in the production of ionic liquids. These ionic liquids have applications in catalysis, electrochemistry, and as solvents for various chemical processes .

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-4-oxobutylphosphanium iodide involves its interaction with molecular targets such as enzymes and cell membranes. The phosphonium center can interact with negatively charged sites on enzymes, altering their activity. Additionally, the compound can integrate into cell membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)-4-oxobutylphosphanium iodide is unique due to its specific combination of a phosphonium center with a 4-(diethylamino)-4-oxobutyl group. This structure imparts distinct chemical properties, making it more versatile in various applications compared to other phosphonium salts .

Properties

CAS No.

93824-71-6

Molecular Formula

C26H31INOP

Molecular Weight

531.4 g/mol

IUPAC Name

[4-(diethylamino)-4-oxobutyl]-triphenylphosphanium;iodide

InChI

InChI=1S/C26H31NOP.HI/c1-3-27(4-2)26(28)21-14-22-29(23-15-8-5-9-16-23,24-17-10-6-11-18-24)25-19-12-7-13-20-25;/h5-13,15-20H,3-4,14,21-22H2,1-2H3;1H/q+1;/p-1

InChI Key

VOROVVDIRVFBEH-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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